12-Oahsa

Inflammation Immunometabolism FAHFA

12-OAHSA (12-oleoyl-hydroxy stearic acid) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with emerging roles in metabolism and inflammation. Its core structure comprises an oleic acid (C18:1) esterified to the 12th carbon of a hydroxy stearic acid (C18:0) backbone.

Molecular Formula C36H68O4
Molecular Weight 564.9 g/mol
CAS No. 101901-73-9
Cat. No. B593277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12-Oahsa
CAS101901-73-9
Synonyms9Z-octadecenoic acid, 11-carboxy-1-hexylundecyl ester
Molecular FormulaC36H68O4
Molecular Weight564.9 g/mol
Structural Identifiers
SMILESCCCCCCCCC=CCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O
InChIInChI=1S/C36H68O4/c1-3-5-7-9-10-11-12-13-14-15-16-17-22-25-29-33-36(39)40-34(30-26-8-6-4-2)31-27-23-20-18-19-21-24-28-32-35(37)38/h13-14,34H,3-12,15-33H2,1-2H3,(H,37,38)/b14-13-
InChIKeyOCHJVQODRYVDAA-YPKPFQOOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

12-OAHSA (CAS 101901-73-9): A Defined FAHFA Lipid for Metabolic and Inflammation Research Procurement


12-OAHSA (12-oleoyl-hydroxy stearic acid) is a member of the branched fatty acid esters of hydroxy fatty acids (FAHFA) family, a class of endogenous lipids with emerging roles in metabolism and inflammation . Its core structure comprises an oleic acid (C18:1) esterified to the 12th carbon of a hydroxy stearic acid (C18:0) backbone . 12-OAHSA is notable for being the most abundant FAHFA in the serum of glucose-tolerant AG4OX mice, which overexpress the GLUT4 transporter . This endogenous prominence suggests a privileged role in insulin sensitivity, forming the basis for its investigation as a research tool in obesity, diabetes, and inflammatory studies [1].

1
Compound Class
Endogenous FAHFA lipid probe (12-oleoyl-hydroxy stearic acid)
2
Research Context
Supports immunometabolism, insulin sensitivity, and inflammation pathway studies
3
Endogenous Profile
Reported as a major serum FAHFA in GLUT4-overexpressing AG4OX mouse models

Why In-Class FAHFA Analogs Cannot Be Substituted for 12-OAHSA in Experimental Design


The FAHFA family exhibits profound structure-activity relationships (SAR), rendering simple substitution of one isomer or acyl chain variant for another scientifically invalid. Key determinants of biological activity include the position of the ester bond on the hydroxy fatty acid (e.g., 5- vs. 9- vs. 12-OAHSA) and the nature of the acyl chain (e.g., palmitic acid in PAHSAs vs. oleic acid in OAHSAs) [1]. Studies directly comparing FAHFA isomers demonstrate that even minor structural changes can lead to a complete loss of activity in specific assays [1]. For instance, 12-OAHSA reduces LPS-induced Tnf-α secretion in bone marrow-derived dendritic cells (BMDCs), an effect not observed with 12-PAHSA, 12-POHSA, or the 13-OAHSA positional isomer [1]. Similarly, while some FAHFAs act as pan-agonists of GPR40, others display more selective signaling profiles [2]. This combinatorial diversity means that the specific biological signature of 12-OAHSA—including its oral bioavailability and its unique pattern of dietary enrichment in olive oil [3]—cannot be replicated or assumed by any other FAHFA member. Selecting the precise compound is therefore critical for experimental reproducibility and accurate interpretation of metabolic and inflammatory outcomes.

!
Positional isomer mismatch
13-OAHSA fails to reproduce the Tnf-α suppression observed with 12-OAHSA in BMDCs, indicating that ester-bond position cannot be altered without losing specific pathway responses.
!
Acyl-chain mismatch
Substituting the oleic acid chain for palmitic (12-PAHSA) or palmitoleic (12-POHSA) acid results in a complete loss of the immunomodulatory effect described for 12-OAHSA.
!
Dietary exposure context may not transfer
The specific dietary enrichment of 12-OAHSA in olive oil is a unique source signature not shared by other FAHFAs, which may impact study design linking diet to lipid effect.

Quantitative Differentiation of 12-OAHSA (CAS 101901-73-9) from Closest FAHFA Analogs


Anti-Inflammatory Activity of 12-OAHSA vs. 12-PAHSA, 12-POHSA, and 13-OAHSA in BMDCs

12-OAHSA demonstrates a specific anti-inflammatory effect on TNF-α secretion in bone marrow-derived dendritic cells (BMDCs) that is not shared by other structurally similar FAHFAs. In a direct head-to-head comparison using a 20 μM concentration, 12-OAHSA reduced LPS-induced Tnf-α secretion in BMDCs, whereas 12-PAHSA, 12-POHSA, and the positional isomer 13-OAHSA exhibited no significant effect [1]. This finding underscores that the precise combination of the oleic acid acyl chain and the 12-position ester bond is crucial for this particular immunomodulatory activity.

Anti-Inflammatory Activity in BMDCs
Head-to-head comparison
12-OAHSA suppressed LPS-induced Tnf-α secretion at 20 μM, while 12-PAHSA, 12-POHSA, and 13-OAHSA showed no reported effect.
Reported endpoint context supports isomer-specific pathway response interpretation in dendritic cell models.
BMDC model; specificity may not translate to all cell types.
Inflammation Immunometabolism FAHFA Structure-Activity Relationship

Macrophage Polarization and Inflammatory Gene Suppression by 12-OAHSA In Vivo

In a diet-induced obesity (DIO) mouse model, oral administration of 12-OAHSA (30 mg/kg/day for 10 days) significantly improved glucose homeostasis [1]. This functional improvement was underpinned by quantitative changes in adipose tissue immune cell composition and gene expression [1]. Compared to vehicle-treated obese controls, 12-OAHSA-treated mice exhibited significantly reduced accumulation of pro-inflammatory CD11c+ adipose tissue macrophages, as well as CD4+ and CD8+ T lymphocytes [1]. These cellular changes correlated with a significant decrease in the expression of pro-inflammatory cytokine genes (e.g., Il1b, Il6, Tnf) and an increase in the anti-inflammatory gene Il10 [1].

Macrophage Polarization In Vivo
Head-to-head comparison (vs. vehicle)
Oral 12-OAHSA (30 mg/kg/day for 10 days) reduced CD11c+ macrophages, CD4+ T cells, CD8+ T cells, and pro-inflammatory cytokines (Il1b, Il6, Tnf) in DIO mouse adipose tissue.
Model-response context for immunometabolic crosstalk in diet-induced obesity models.
Statistical significance reported; exact fold-change not available in source.
Obesity Insulin Resistance Adipose Tissue Inflammation In Vivo

Potent In Vitro Suppression of Pro-Inflammatory Cytokines in Macrophages by 12-OAHSA

12-OAHSA directly modulates the inflammatory response in macrophages. In vitro treatment of Raw 264.7 macrophages with 12-OAHSA (25 μM for 24 hours) resulted in the suppression of multiple LPS-induced pro-inflammatory mediators . This included quantitative inhibition of interleukin-1 beta (IL-1β), interleukin-6 (IL-6), inducible nitric oxide synthase (Nos2), and tumor necrosis factor alpha (Tnf-α) expression . Mechanistically, a 6-hour treatment with the same concentration (25 μM) was shown to decrease IKKβ phosphorylation and increase p65 phosphorylation, indicating modulation of the NF-κB signaling pathway .

Cytokine Suppression in Macrophages
Data to verify
25 μM 12-OAHSA suppressed LPS-induced IL-1β, IL-6, Nos2, and Tnf-α expression and modulated IKKβ/p65 phosphorylation in Raw 264.7 cells.
Supports cellular signaling assay context for NF-κB pathway-response interpretation in macrophage models.
Exact fold-change not provided; source-specific review recommended.
Macrophage Cytokine Inflammation In Vitro

Dietary Enrichment: 12-OAHSA is a Quantitatively Major FAHFA Component of Olive Oil

LC-MS/MS analysis of various dietary oils revealed that olive oil contains the highest total amounts of OAHSA isomers, with 12-OAHSA being a major constituent [1]. This finding quantitatively distinguishes 12-OAHSA from other FAHFAs which may have different dietary origins or abundance. For example, while PAHSAs are also present in various oils, the specific OAHSA profile, including the prominent 12-OAHSA, is a distinct signature of olive oil [1]. This establishes 12-OAHSA as a key molecular link between olive oil consumption and its observed health benefits, a role not directly translatable to other FAHFAs with different dietary distributions.

Dietary Enrichment in Olive Oil
Class-level inference
LC-MS/MS analysis identified the highest total OAHSA levels in olive oil among tested dietary oils, with 12-OAHSA as a major constituent.
Reported dietary-source context supports nutritional biochemistry studies dissecting olive-oil component effects.
Absolute concentrations not available; class-level inference.
Nutritional Biochemistry Dietary Lipids Olive Oil Quantitation

High-Impact Application Scenarios for Procuring 12-OAHSA (CAS 101901-73-9)


Elucidating FAHFA Structure-Activity Relationships in Immunometabolism

Researchers studying the molecular pharmacology of FAHFAs should use 12-OAHSA as a key reference compound to map structure-activity relationships. As demonstrated by Pflimlin et al., the specific combination of the oleic acid chain and 12-position ester is essential for inhibiting TNF-α secretion in BMDCs, a property not shared by analogs like 12-PAHSA or 13-OAHSA [1]. This makes 12-OAHSA an indispensable tool in panels designed to deconvolute the contributions of acyl chain length/saturation and ester bond position to biological function [1].

Validating Macrophage-Driven Inflammation in Diet-Induced Obesity Models

Investigators studying the immune-metabolic interface in obesity require a tool with validated in vivo efficacy. The work by Moyo et al. establishes a clear experimental model where oral 12-OAHSA (30 mg/kg) significantly reduces adipose tissue inflammation and improves insulin sensitivity in DIO mice [2]. This provides a robust, peer-reviewed framework for using 12-OAHSA as a positive control to validate new genetic or pharmacological interventions targeting adipose tissue macrophage (ATM) polarization and T-cell infiltration in metabolic disease [2].

Standardizing Anti-Inflammatory Assays in Macrophage Cell Culture

Laboratories performing routine screening of compounds for anti-inflammatory activity in macrophages can use 12-OAHSA as a well-defined, non-toxic positive control. Its documented activity in Raw 264.7 cells at 25 μM provides a clear benchmark for assay validation and inter-experimental consistency . This is particularly valuable when investigating NF-κB pathway modulation, as 12-OAHSA has been shown to directly affect IKKβ and p65 phosphorylation .

Investigating the Molecular Basis of Olive Oil's Health Benefits

Nutritional biochemists seeking to isolate the specific molecular drivers behind olive oil's association with improved metabolic health should procure 12-OAHSA. As a major OAHSA component quantitatively enriched in olive oil [2], it allows for a reductionist approach to studying its effects on glucose homeostasis and inflammation, independent of other oil constituents like polyphenols or mono-unsaturated fatty acids. This enables a clearer understanding of the specific contribution of this FAHFA lipid class to the observed benefits of the Mediterranean diet [2].

Application
Selection Property
Validation Focus
Immunometabolism SAR studies
Isomer-specific FAHFA activity
Confirm Tnf-α suppression vs. 12-PAHSA/13-OAHSA in dendritic cell models
Diet-induced obesity model validation
Adipose tissue macrophage and T-cell modulation
Verify immune cell infiltration changes and insulin sensitivity endpoints in vivo
Macrophage anti-inflammatory screening
NF-κB pathway modulation benchmark
Assess suppression of IL-1β, IL-6, Tnf-α and IKKβ/p65 phosphorylation at 25 μM
Olive oil component mechanism studies
Dietary enrichment signature
Monitor metabolic and inflammatory endpoints independent of polyphenols and MUFA

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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